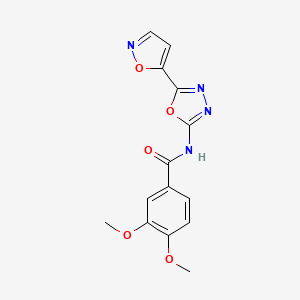
2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the acetamide family of compounds, which are known for their diverse range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes such as cyclooxygenase and lipoxygenase. These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes, which play a role in a range of physiological processes such as inflammation and pain. By inhibiting these enzymes, 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide may have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, it has been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which play a role in a range of physiological processes such as mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide in lab experiments is its high yield and purity. Additionally, it has a range of biochemical and physiological effects that make it useful for studying a variety of biological systems. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide. One area of interest is its potential use as a starting point for the development of new drugs and therapies. Additionally, further studies are needed to fully understand its mechanism of action and its effects on different biological systems. Finally, there is a need for more studies on the safety and toxicity of the compound, particularly in the context of its potential use as a research tool or therapeutic agent.
Synthesemethoden
The synthesis method of 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide involves the reaction of 4-hydroxy-3-methylbenzoic acid, pyridine-4-carboxaldehyde, and chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an intermediate imine, which is then reduced to the final compound using a reducing agent such as sodium borohydride. The yield of the synthesis is typically high, and the compound can be purified using standard techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide has been studied extensively for its potential use as a research tool in various fields such as pharmacology, biochemistry, and neuroscience. It has been shown to have a range of effects on biological systems, including the inhibition of certain enzymes and the modulation of neurotransmitter release. Additionally, it has been used as a starting point for the development of new drugs and therapies.
Eigenschaften
IUPAC Name |
2-chloro-N-(4-hydroxy-3-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-11-8-13(2-3-14(11)19)18(15(20)9-16)10-12-4-6-17-7-5-12/h2-8,19H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYTYGGQBYFZBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CC2=CC=NC=C2)C(=O)CCl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

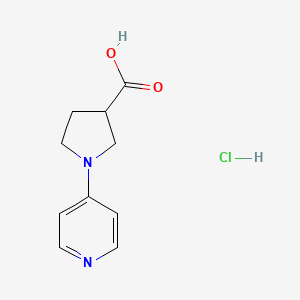

![Methyl 4-[(piperidin-4-ylamino)methyl]benzoate dihydrochloride](/img/structure/B2788402.png)
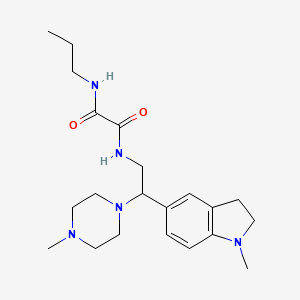
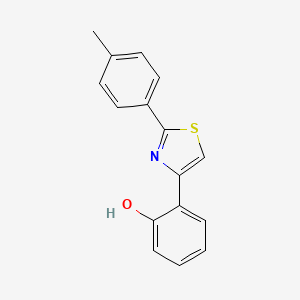
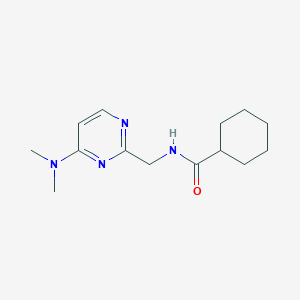
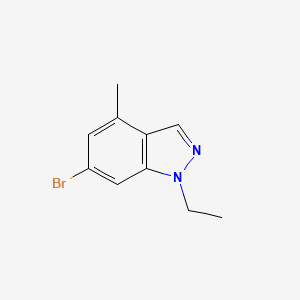
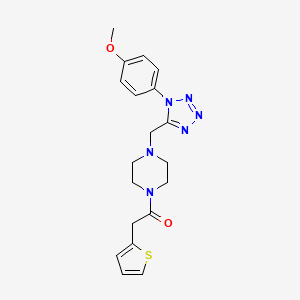

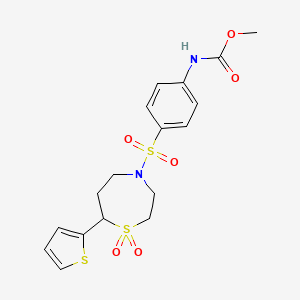
![2-(2-chlorophenyl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide](/img/structure/B2788416.png)
![3-(4-Ethoxyphenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2788417.png)
![1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2-methoxyethyl)urea](/img/structure/B2788418.png)
